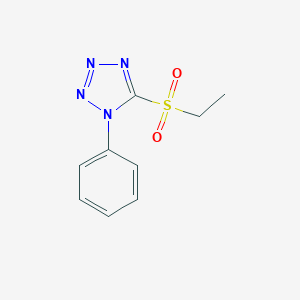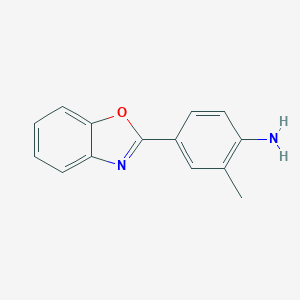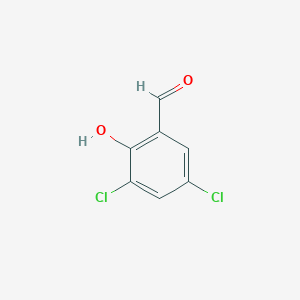![molecular formula C8H7NO4S B181315 2-[(4-Nitrophenyl)sulfanyl]acetic acid CAS No. 3406-75-5](/img/structure/B181315.png)
2-[(4-Nitrophenyl)sulfanyl]acetic acid
Descripción general
Descripción
“2-[(4-Nitrophenyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C8H7NO4S . It is also known by several synonyms such as “2-[(4-nitrophenyl)sulfanyl]acetic acid”, “2-((4-Nitrophenyl)thio)acetic acid”, and “2-(4-nitrophenyl)sulfanylacetic acid” among others . The molecular weight of this compound is 213.21 g/mol .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of “2-[(4-Nitrophenyl)sulfanyl]acetic acid” is InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C1=CC(=CC=C1N+[O-])SCC(=O)O .
Physical And Chemical Properties Analysis
The computed properties of “2-[(4-Nitrophenyl)sulfanyl]acetic acid” include a molecular weight of 213.21 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 5 .
Aplicaciones Científicas De Investigación
Organic Corrosion Inhibitors
Organic compounds, including those with sulfanyl groups, are extensively used as corrosion inhibitors in acidic media, commonly employed in industrial cleaning processes of ferrous and non-ferrous metals. These inhibitors work by adsorption, where the presence of heteroatoms like sulfur plays a crucial role. The effectiveness of such organic inhibitors, including 2-[(4-Nitrophenyl)sulfanyl]acetic acid, is highlighted by their ability to prevent metallic dissolution in aggressive acidic solutions through the formation of a protective layer on the metal surface (Goyal et al., 2018).
Advanced Oxidation Processes
In environmental applications, advanced oxidation processes (AOPs) are employed for the degradation of recalcitrant compounds in water, with research exploring the kinetics, mechanisms, and by-products of such processes. Although 2-[(4-Nitrophenyl)sulfanyl]acetic acid is not directly mentioned, the study on the degradation of various organic compounds, including similar structures, provides insights into potential applications of this compound in environmental remediation through AOPs (Qutob et al., 2022).
Pervaporation Separation Techniques
Pervaporation, a membrane process, is recognized for its efficiency in separating mixtures like water and acetic acid, which are challenging to separate due to close relative volatility. Research on pervaporation emphasizes the potential for applying similar separation techniques to 2-[(4-Nitrophenyl)sulfanyl]acetic acid, especially in waste stream treatment where acetic acid and related compounds need to be removed or recovered from industrial effluents (Aminabhavi & Toti, 2003).
Antibody Development for Analytical Applications
Antibodies are crucial in developing assays for environmental and food analysis. The creation of specific antibodies for compounds like 2-[(4-Nitrophenyl)sulfanyl]acetic acid can lead to the development of sensitive and selective immunoassays for detecting this compound in complex matrices. This application is particularly relevant for monitoring environmental pollutants and ensuring food safety, where specific and sensitive detection methods are required (Fránek & Hruška, 2018).
Hydrogen Sulfide Signaling in Plant Adaptation
Hydrogen sulfide (H2S) is emerging as a significant gaseous signaling molecule in plants, affecting growth, development, and stress responses. While the direct application of 2-[(4-Nitrophenyl)sulfanyl]acetic acid in plant sciences isn't specified, the relevance of sulfur-containing compounds in modulating H2S production and signaling pathways underscores the potential research interest in such compounds for enhancing plant resilience to stress (Ahmed et al., 2021).
Propiedades
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSJBNMFXXARTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275642 | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)sulfanyl]acetic acid | |
CAS RN |
3406-75-5 | |
| Record name | 3406-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Nitrophenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
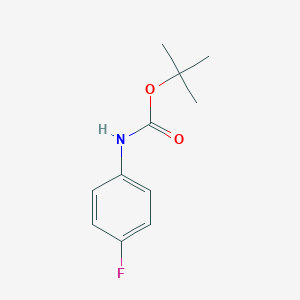
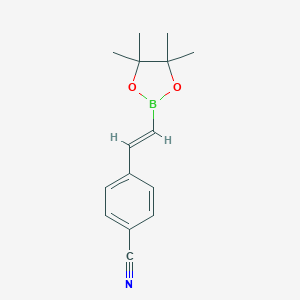
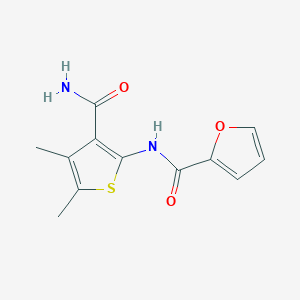
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
